molecular formula C16H16N2O4 B5886784 2-(4-ethylphenoxy)-N-(3-nitrophenyl)acetamide

2-(4-ethylphenoxy)-N-(3-nitrophenyl)acetamide

Cat. No. B5886784
M. Wt: 300.31 g/mol
InChI Key: IANXLQFGAGKDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenoxy)-N-(3-nitrophenyl)acetamide, also known as ENA-713, is a chemical compound that belongs to the class of N-arylacetamides. ENA-713 is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5) and has been extensively studied for its potential application in various neurological disorders.

Mechanism of Action

2-(4-ethylphenoxy)-N-(3-nitrophenyl)acetamide exerts its pharmacological effects by selectively blocking the activity of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The activation of mGluR5 has been implicated in various neurological disorders, and blocking its activity can lead to a reduction in neuronal excitability, inflammation, and oxidative stress.
Biochemical and Physiological Effects
2-(4-ethylphenoxy)-N-(3-nitrophenyl)acetamide has been shown to have a range of biochemical and physiological effects, including reducing the release of glutamate, enhancing synaptic plasticity, and increasing the expression of neurotrophic factors. These effects are thought to contribute to its neuroprotective properties and potential therapeutic benefits in neurological disorders.

Advantages and Limitations for Lab Experiments

2-(4-ethylphenoxy)-N-(3-nitrophenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, which allows for precise targeting of this receptor. However, its use in experiments can be limited by its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-(4-ethylphenoxy)-N-(3-nitrophenyl)acetamide, including exploring its potential application in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use. Finally, the development of more potent and selective mGluR5 antagonists could lead to the discovery of new therapeutic agents for neurological disorders.

Synthesis Methods

The synthesis of 2-(4-ethylphenoxy)-N-(3-nitrophenyl)acetamide involves the reaction of 3-nitrophenylacetic acid and 4-ethylphenol in the presence of a coupling agent such as 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(3-nitrophenyl)acetamide has been studied for its potential application in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these disorders.

properties

IUPAC Name

2-(4-ethylphenoxy)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-2-12-6-8-15(9-7-12)22-11-16(19)17-13-4-3-5-14(10-13)18(20)21/h3-10H,2,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANXLQFGAGKDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylphenoxy)-N-(3-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.